molecular formula C16H11F2NO2 B6581301 N-(2,5-difluorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide CAS No. 1207021-99-5

N-(2,5-difluorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Cat. No.: B6581301
CAS No.: 1207021-99-5
M. Wt: 287.26 g/mol
InChI Key: SPMOJJJLKFGJPO-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a difluorophenyl group attached to an indene carboxamide structure. Indene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-difluoroaniline and indene-1,3-dione.

    Condensation Reaction: The 2,5-difluoroaniline is reacted with indene-1,3-dione under acidic or basic conditions to form the desired carboxamide compound. This reaction may involve the use of catalysts to enhance the reaction rate and yield.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

N-(2,5-difluorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-difluorophenyl)-2-pyrazinecarboxamide: This compound has a similar difluorophenyl group but differs in the core structure.

    1-(2,5-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: Another compound with a difluorophenyl group, but with a different heterocyclic core.

Uniqueness

N-(2,5-difluorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is unique due to its specific indene carboxamide structure, which imparts distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-3-oxo-1,2-dihydroindene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO2/c17-9-5-6-13(18)14(7-9)19-16(21)12-8-15(20)11-4-2-1-3-10(11)12/h1-7,12H,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMOJJJLKFGJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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